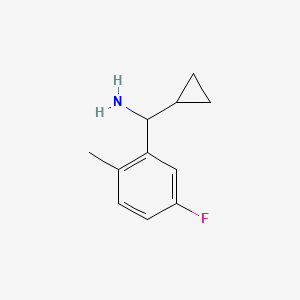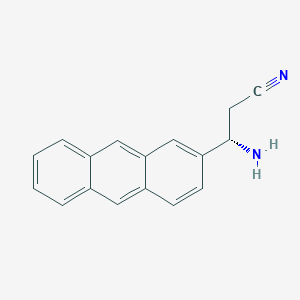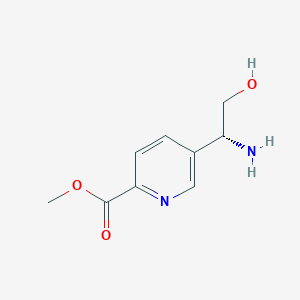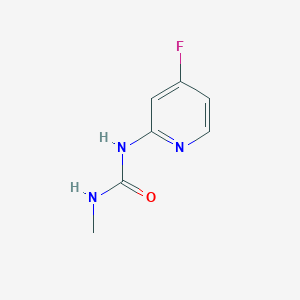
1-(4-Fluoropyridin-2-YL)-3-methylurea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of 1-(4-Fluoropyridin-2-YL)-3-methylurea typically involves the reaction of 4-fluoropyridine with methyl isocyanate. The reaction conditions often include the use of a suitable solvent, such as dichloromethane, and a catalyst to facilitate the reaction. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
1-(4-Fluoropyridin-2-YL)-3-methylurea can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The major products formed from oxidation reactions depend on the specific conditions and reagents used.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions typically result in the formation of reduced derivatives of the original compound.
Substitution: The fluorine atom in the pyridine ring can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.
Wissenschaftliche Forschungsanwendungen
1-(4-Fluoropyridin-2-YL)-3-methylurea has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in the development of new drugs. Its unique structure allows it to interact with various biological targets, making it a candidate for drug discovery.
Agrochemicals: The compound’s fluorinated structure makes it a potential candidate for the development of new pesticides and herbicides. Fluorinated compounds often exhibit enhanced stability and bioactivity.
Material Science: The compound can be used as a building block in the synthesis of advanced materials with specific properties, such as increased thermal stability or resistance to degradation.
Wirkmechanismus
The mechanism of action of 1-(4-Fluoropyridin-2-YL)-3-methylurea involves its interaction with specific molecular targets. The fluorine atom in the pyridine ring can form strong interactions with various enzymes and receptors, modulating their activity. The compound may also participate in hydrogen bonding and other non-covalent interactions, influencing its biological activity.
Vergleich Mit ähnlichen Verbindungen
1-(4-Fluoropyridin-2-YL)-3-methylurea can be compared with other fluoropyridine derivatives, such as:
2-Fluoropyridine: This compound has the fluorine atom attached to the second position of the pyridine ring. It exhibits different reactivity and biological activity compared to this compound.
3-Fluoropyridine: With the fluorine atom at the third position, this compound also shows distinct properties and applications.
4-Fluoropyridine: Similar to this compound, but without the methylurea group, this compound is used in various chemical syntheses and applications.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the methylurea group, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
1443108-74-4 |
|---|---|
Molekularformel |
C7H8FN3O |
Molekulargewicht |
169.16 g/mol |
IUPAC-Name |
1-(4-fluoropyridin-2-yl)-3-methylurea |
InChI |
InChI=1S/C7H8FN3O/c1-9-7(12)11-6-4-5(8)2-3-10-6/h2-4H,1H3,(H2,9,10,11,12) |
InChI-Schlüssel |
QSBXBHYKCQUHDF-UHFFFAOYSA-N |
Kanonische SMILES |
CNC(=O)NC1=NC=CC(=C1)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(1R)-1-[3-Chloro-4-(trifluoromethyl)phenyl]ethane-1,2-diamine](/img/structure/B13045120.png)
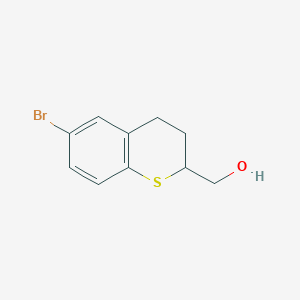




![N-(Tert-butyl)-4'-chloro-5-iodo-[1,1'-biphenyl]-3-carboxamide](/img/structure/B13045150.png)
![Tert-Butyl 3-(Hydroxymethyl)-8-Methyl-5,6-Dihydro-[1,2,4]Triazolo[4,3-A]Pyrazine-7(8H)-Carboxylate](/img/structure/B13045154.png)


